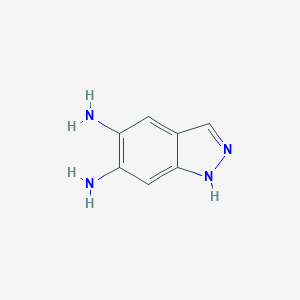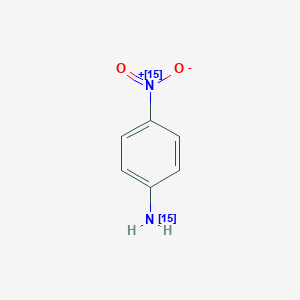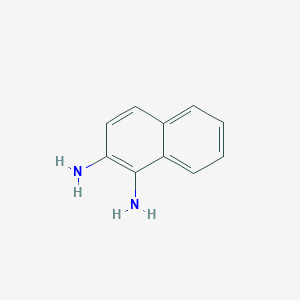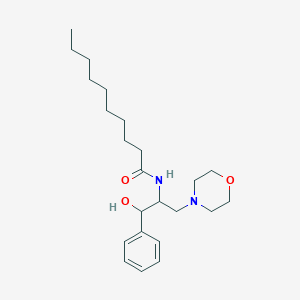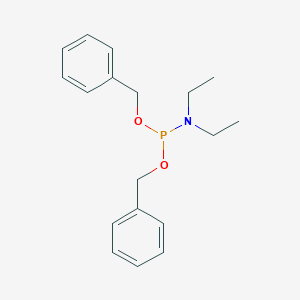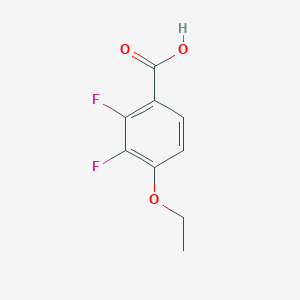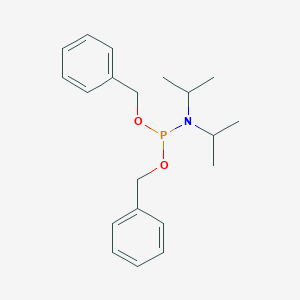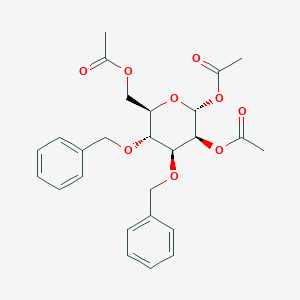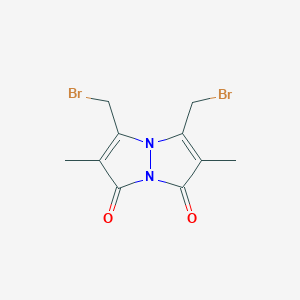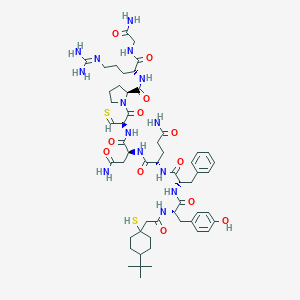
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argipressin, also known as antidiuretic hormone (ADH), is a peptide hormone that regulates water balance in the body. It is synthesized in the hypothalamus and released by the posterior pituitary gland. Argipressin has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mecanismo De Acción
Argipressin acts on the kidneys to increase water reabsorption, thereby reducing urine output. It also acts on blood vessels to increase blood pressure. The mechanism of action of argipressin involves binding to specific receptors in the kidneys and blood vessels, which activates a signaling pathway that leads to the desired physiological effects.
Efectos Bioquímicos Y Fisiológicos
Argipressin has a number of biochemical and physiological effects, including the regulation of water balance, blood pressure, and stress response. It also plays a role in social behavior and memory. Argipressin has been shown to increase the release of cortisol, a stress hormone, and to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Argipressin has several advantages for use in lab experiments, including its ability to regulate water balance and blood pressure, and its role in social behavior and memory. However, there are also limitations to its use, including the complexity of its synthesis, the need for specialized expertise in peptide chemistry, and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research on argipressin, including the development of new synthetic methods and the exploration of its potential therapeutic applications. Argipressin has been studied for its potential use in the treatment of disorders such as diabetes insipidus, septic shock, and traumatic brain injury. Further research is needed to fully understand the mechanisms of action of argipressin and its potential applications in medicine.
Métodos De Síntesis
Argipressin can be synthesized using solid-phase peptide synthesis or liquid-phase peptide synthesis. The former method involves the stepwise assembly of amino acids on a solid support, while the latter method involves the use of solution-phase chemistry. The synthesis of argipressin is complex and requires expertise in peptide chemistry.
Aplicaciones Científicas De Investigación
Argipressin has been used in a variety of scientific research applications, including studies on water balance, blood pressure regulation, and stress response. It has also been used in studies on social behavior and memory. Argipressin has been shown to play a role in the regulation of social behavior in animals, including aggression, pair bonding, and maternal behavior.
Propiedades
Número CAS |
119617-72-0 |
|---|---|
Nombre del producto |
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- |
Fórmula molecular |
C55H80N14O12S2 |
Peso molecular |
1193.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-(4-tert-butyl-1-sulfanylcyclohexyl)acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C55H80N14O12S2/c1-54(2,3)33-19-21-55(83,22-20-33)28-45(74)63-37(26-32-13-15-34(70)16-14-32)48(77)66-38(25-31-9-5-4-6-10-31)49(78)64-36(17-18-42(56)71)47(76)67-39(27-43(57)72)50(79)68-40(30-82)52(81)69-24-8-12-41(69)51(80)65-35(11-7-23-61-53(59)60)46(75)62-29-44(58)73/h4-6,9-10,13-16,30,33,35-41,70,83H,7-8,11-12,17-29H2,1-3H3,(H2,56,71)(H2,57,72)(H2,58,73)(H,62,75)(H,63,74)(H,64,78)(H,65,80)(H,66,77)(H,67,76)(H,68,79)(H4,59,60,61)/t33?,35-,36+,37+,38+,39+,40+,41+,55?/m1/s1 |
Clave InChI |
LFQFIBYCRPIIQR-VCAUYVTFSA-N |
SMILES isomérico |
CC(C)(C)C1CCC(CC1)(CC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)S |
SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S |
SMILES canónico |
CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S |
Otros números CAS |
119617-72-0 |
Secuencia |
YFQNXPRG |
Sinónimos |
1-(4-tert-butyl-1-mercaptocyclohexaneacetic acid)-argipressin arginine vasopressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- BCADAVP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



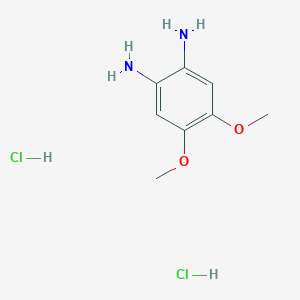
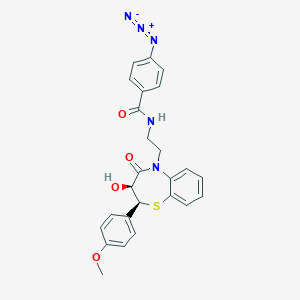
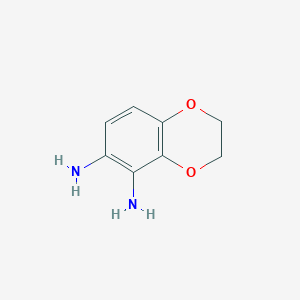
![p-Ethylcalix[7]arene](/img/structure/B43631.png)
